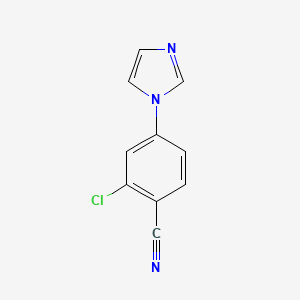

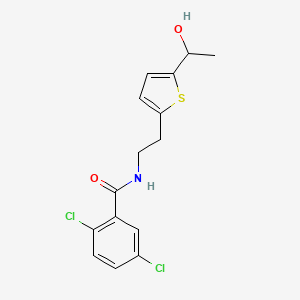

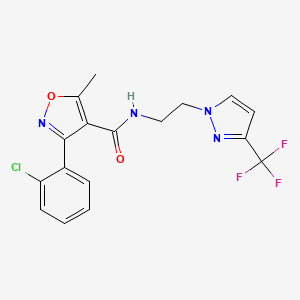

![molecular formula C26H27ClN2O5 B2866681 ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride CAS No. 1216378-45-8](/img/structure/B2866681.png)

ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Researchers have been exploring the synthesis and reactions of quinoline derivatives, which are crucial for developing pharmaceuticals and materials. For example, studies on the synthesis of quinoxalinecarboazides involve reactions with hydrazine hydrate to produce various derivatives, illustrating the versatility of quinoline compounds in chemical synthesis (Moustafa, 2000). Similarly, the design and fabrication of pyrimidine fused quinolone carboxylate moiety for photodiode applications highlight the application of quinoline derivatives in optical materials, demonstrating their potential in electronics and photonics (Elkanzi et al., 2020).

Intermediates for Pharmaceutical Synthesis

Quinoline derivatives serve as key intermediates in synthesizing various pharmaceutical agents. An improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a critical intermediate for the anti-hypertensive drug Doxazosin, showcases the importance of these compounds in developing treatments for hypertension and related conditions (Ramesh et al., 2006).

Advanced Material Applications

The synthesis of quinoline derivatives also plays a significant role in developing advanced materials. For instance, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction emphasizes the application of these compounds in catalysis, contributing to more efficient and selective chemical processes (Facchetti et al., 2016).

Antitumor Activity

Research into the transformation of antibacterial fluoroquinolones into antitumor compounds highlights the potential of quinoline derivatives in oncology. The study of oxadiazole Mannich base derivatives of fluoroquinolone C3-isostere illustrates the pursuit of novel anticancer agents, showcasing the versatility of quinoline derivatives in drug development (Guoqianga, 2012).

Propiedades

IUPAC Name |

ethyl 1-[7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5.ClH/c1-3-31-26(30)18-8-10-28(11-9-18)24-19-12-22-23(33-15-32-22)13-21(19)27-14-20(24)25(29)17-6-4-16(2)5-7-17;/h4-7,12-14,18H,3,8-11,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFRFAINQJZKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

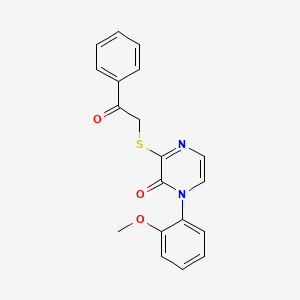

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)

![5-Aminobenzo[D]thiazole-2-thiol](/img/structure/B2866606.png)

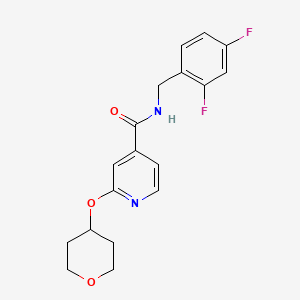

![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)

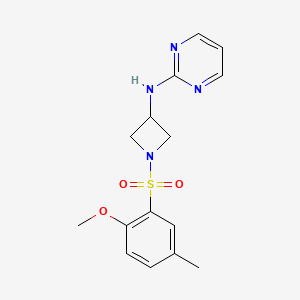

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2866616.png)